2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine
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Overview
Description
2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a nitro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: Pyrrolidine is synthesized through the cyclization of 1,4-diaminobutane.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through the reaction of hydrazine with a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the nitro-substituted phenyl ring, the oxadiazole ring, and the pyridine ring under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Reduction: Formation of 2-{5-[3-Amino-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and oxadiazole rings can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-Nitro-4-(morpholin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine
- 2-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine
Uniqueness
2-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-22(24)15-11-12(6-7-14(15)21-9-3-4-10-21)17-19-16(20-25-17)13-5-1-2-8-18-13/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONZTEJMFCKJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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